molecular formula C8H12O3 B6266115 ethyl 3-methyl-4-oxopent-2-enoate CAS No. 107368-27-4

ethyl 3-methyl-4-oxopent-2-enoate

Cat. No.: B6266115
CAS No.: 107368-27-4
M. Wt: 156.2
InChI Key:
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Description

It is a versatile intermediate in the synthesis of a wide range of organic compounds and plays a significant role in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-4-oxopent-2-enoate can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate with acetone in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

CH3COCH3+2CH3COOEtCH3COCH2COOEt+EtOH\text{CH}_3\text{COCH}_3 + 2\text{CH}_3\text{COOEt} \rightarrow \text{CH}_3\text{COCH}_2\text{COOEt} + \text{EtOH} CH3​COCH3​+2CH3​COOEt→CH3​COCH2​COOEt+EtOH

The reaction is typically carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Ethyl 3-methyl-4-oxopent-2-enoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of bioactive molecules and as a precursor in the preparation of enzyme inhibitors.

    Medicine: It is used in the synthesis of therapeutic drugs and natural products.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxopent-2-enoate involves its ability to undergo various chemical reactions, making it a versatile intermediate. Its molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it can act as a precursor to bioactive molecules that interact with specific enzymes or receptors .

Comparison with Similar Compounds

Ethyl 3-methyl-4-oxopent-2-enoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-oxopent-2-enoate: Similar structure but without the methyl group at the 3-position.

    Ethyl acetoacetate: Another name for this compound, highlighting its versatility and wide range of applications.

These compounds share similar chemical properties but differ in their reactivity and applications, making this compound unique in its versatility and utility in various fields .

Properties

CAS No.

107368-27-4

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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